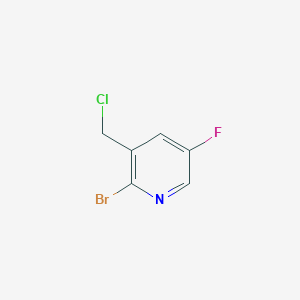

2-Bromo-3-(chloromethyl)-5-fluoropyridine

Description

2-Bromo-3-(chloromethyl)-5-fluoropyridine is a halogenated pyridine derivative with a bromine atom at the 2-position, a chloromethyl group at the 3-position, and a fluorine atom at the 5-position. This compound is structurally significant due to its trifunctional substitution pattern, which enables diverse reactivity in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

2-bromo-3-(chloromethyl)-5-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTUVXNGFKFRLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCl)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(chloromethyl)-5-fluoropyridine typically involves halogenation reactions. One common method is the bromination of 3-(chloromethyl)-5-fluoropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(chloromethyl)-5-fluoropyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the halogenated pyridine to less substituted derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Nucleophilic Substitution: Products include azido, thiol, or alkoxy-substituted pyridines.

Oxidation: Pyridine N-oxides.

Reduction: Dehalogenated pyridines.

Scientific Research Applications

Pharmaceutical Applications

Role as a Pharmaceutical Intermediate:

2-Bromo-3-(chloromethyl)-5-fluoropyridine serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its halogen substituents facilitate nucleophilic substitutions and coupling reactions, making it suitable for the development of targeted therapies.

- Case Study: A study highlighted the use of this compound in synthesizing inhibitors for neuropeptide Y receptor Y5, which is implicated in various neurological disorders. The compound's reactivity allows for modifications that enhance pharmacological properties .

Synthesis of Anticancer Agents:

Research has demonstrated that derivatives of this compound can be synthesized to develop anticancer agents. These agents often target specific pathways involved in tumor growth.

- Example: The synthesis of a novel series of pyridine derivatives showed promising activity against cancer cell lines, indicating the compound's potential in oncology .

Agricultural Chemistry

Development of Pesticides:

The compound's structure allows it to be explored as a potential pesticide or herbicide. Its ability to interact with biological systems can lead to the development of safer and more effective agricultural chemicals.

- Research Insight: Studies have focused on modifying the compound to enhance its efficacy against specific pests while minimizing environmental impact. For instance, derivatives have shown effectiveness as fungicides, suggesting a pathway for developing new agricultural products .

Material Science

Applications in Organic Electronics:

this compound is also investigated for its role in material science, particularly in organic electronics and semiconductors.

- OLED Development: The compound has been utilized as a building block for organic light-emitting diodes (OLEDs). Its electron-deficient nature makes it suitable for creating host materials that improve device performance .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 2-Bromo-3-(chloromethyl)-5-fluoropyridine involves its interaction with nucleophiles or electrophiles in various chemical reactions. The presence of halogen atoms makes the compound highly reactive, allowing it to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Reactivity and Functionalization

- Halogen Reactivity Hierarchy: In 5-bromo-2-chloro-3-fluoropyridine, bromine (C5) is preferentially substituted under palladium-catalyzed amination, whereas chlorine (C2) reacts in the absence of catalysts .

- Chloromethyl Group Impact : The chloromethyl substituent at C3 in the target compound provides a reactive site for further functionalization (e.g., oxidation to carboxylic acids or nucleophilic displacement), a feature absent in simpler halogenated analogues like 2-bromo-3-methylpyridine (CAS 3430-17-9) .

- Fluorine Effects : The fluorine atom at C5 in all compared compounds enhances ring electron deficiency, facilitating SNAr reactions. However, in 5-bromo-2-chloro-3-(trifluoromethyl)pyridine, the CF3 group further deactivates the ring, making C2 and C5 more susceptible to nucleophilic attack .

Biological Activity

2-Bromo-3-(chloromethyl)-5-fluoropyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

- Chemical Formula : C5H4BrClFN

- Molecular Weight : 206.45 g/mol

- CAS Number : 884494-87-5

Biological Activity Overview

This compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties. The presence of halogen atoms in its structure is believed to enhance its reactivity and biological efficacy.

Antimicrobial Activity

Research indicates that halogenated pyridine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various pathogenic bacteria.

| Compound | MIC (µM) | Activity |

|---|---|---|

| This compound | TBD | Antimicrobial |

| 4-Hydroxy-5-[(4-methoxyphenyl)methyl]-4H-thieno[2,3-c]pyrrol-6-one | 16 | Significant against S. aureus |

| MA-1156 (fluoroaryl-bichalcophene) | 16 | Effective against S. aureus |

Note: TBD indicates that specific MIC values for this compound were not provided in the reviewed literature but are anticipated based on structural similarities.

Anticancer Activity

The compound's potential anticancer properties are attributed to its ability to interact with cellular targets involved in tumor growth and proliferation. In vitro studies have suggested that halogenated pyridines can induce apoptosis in cancer cells.

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.

- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, potentially disrupting cellular functions.

Case Studies

- Study on Antimicrobial Efficacy : A study published in MDPI evaluated various halogenated compounds against Staphylococcus aureus. The results indicated that compounds with similar structures to this compound exhibited significant zones of inhibition, suggesting a promising antimicrobial profile .

- Anticancer Research : Another study explored the effects of fluorinated pyridine derivatives on cancer cell lines, revealing that certain modifications could enhance cytotoxicity against specific cancer types .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound | Halogen Substituent | Biological Activity |

|---|---|---|

| This compound | Br, Cl, F | Antimicrobial, Anticancer |

| 4-Hydroxy-5-bromothieno[2,3-c]pyrrol | Br | Moderate Antimicrobial |

| Fluoroaryl-bichalcophene derivatives | F | Strong Antimicrobial |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-3-(chloromethyl)-5-fluoropyridine, and how can reaction conditions be optimized?

- Methodology :

- Bromination/Chloromethylation : Start with a fluoropyridine precursor (e.g., 5-fluoropyridine derivatives). Bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 80°C). Chloromethylation may involve Friedel-Crafts alkylation with chloromethylating agents like ClCH₂OCH₃ in the presence of Lewis acids (e.g., AlCl₃) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of brominating agents) and temperature to minimize side products like di-substituted derivatives .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~8.3 ppm for pyridine protons, δ ~4.5 ppm for -CH₂Cl) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (expected m/z ≈ 223.98 for C₆H₄BrClFN) and fragmentation patterns .

- Melting Point Analysis : Compare observed mp (if solid) with literature values (e.g., similar bromo-fluoropyridines have mp ranges of 50–80°C) .

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr or HCl gases) .

- Storage : Keep in a dry, sealed container under inert atmosphere (N₂/Ar) to prevent hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, F, Cl) influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight :

- Suzuki-Miyaura Coupling : The bromine atom at the 2-position is primed for palladium-catalyzed coupling with aryl boronic acids. Fluorine at the 5-position enhances electrophilicity via inductive effects, while the chloromethyl group at the 3-position may sterically hinder ortho-substitution .

- Optimization : Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF/water (3:1) at 80°C for 12 hours. Monitor regioselectivity using DFT calculations .

Q. What strategies can mitigate competing side reactions during nucleophilic substitution at the chloromethyl group?

- Experimental Design :

- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and reduce hydrolysis .

- Nucleophile Selection : Prioritize soft nucleophiles (e.g., thiols or amines) over hard ones (e.g., OH⁻) to avoid SN2 displacement byproducts .

- Kinetic Control : Conduct reactions at lower temperatures (0–25°C) to favor mono-substitution over di-alkylation .

Q. How can computational chemistry predict the regioselectivity of further functionalization (e.g., C-H activation) on this compound?

- Computational Methods :

- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The 4-position (para to Br) is likely more reactive due to electron-deficient aromatic systems .

- Molecular Dynamics (MD) : Simulate steric effects of the chloromethyl group on catalyst accessibility during C-H activation .

Q. What are the key challenges in analyzing contradictory data on the compound’s stability under varying pH conditions?

- Data Reconciliation :

- Hydrolysis Studies : Perform accelerated stability tests (pH 1–14 at 40°C). The chloromethyl group is prone to hydrolysis in acidic/basic media, forming 3-hydroxymethyl derivatives. Use LC-MS to quantify degradation products .

- Contradictory Reports : Differences in solvent systems (e.g., aqueous vs. anhydrous conditions) may explain discrepancies. Replicate experiments with controlled water content .

Methodological Resources

Q. Which spectroscopic databases or tools are recommended for tracking substituent effects in similar halogenated pyridines?

- Resources :

- PubChem/SciFinder : Compare spectral data (e.g., ¹⁹F NMR shifts for 5-fluoropyridines: δ ~-120 ppm) .

- Reaxys : Search for reaction conditions of analogous compounds (e.g., 3-bromo-2-chloro-6-methylpyridine, CAS 185017-72-5) .

Q. How can researchers design controlled experiments to study the environmental fate of this compound?

- Experimental Framework :

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to assess microbial degradation in soil/water matrices .

- Photolysis Studies : Exclude the compound to UV light (254 nm) in aqueous solutions and monitor halogen release via ion chromatography .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.